molecular formula C10H15NO3S B12602086 Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate CAS No. 648903-40-6

Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12602086
CAS No.: 648903-40-6
M. Wt: 229.30 g/mol
InChI Key: IVFYBMALDRSGPE-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thiazole derivatives with hydroxypentyl precursors. One common method includes the reaction of 2-aminothiazole with 1-bromopentanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products:

    Oxidation: Formation of 2-(1-oxopentyl)-1,3-thiazole-4-carboxylate.

    Reduction: Formation of 2-(1-hydroxypentyl)-1,3-thiazole-4-methanol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit bioactivity, making them candidates for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility allows it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxypentyl group and thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

  • 6-(1-hydroxypentyl)-4-methoxy-pyran-2-one
  • 6-pentyl-4-methoxy-pyran-2-one

Comparison: Methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like 6-(1-hydroxypentyl)-4-methoxy-pyran-2-one, the presence of sulfur and nitrogen in the thiazole ring enhances its reactivity and potential bioactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

648903-40-6

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

methyl 2-(1-hydroxypentyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H15NO3S/c1-3-4-5-8(12)9-11-7(6-15-9)10(13)14-2/h6,8,12H,3-5H2,1-2H3

InChI Key

IVFYBMALDRSGPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC(=CS1)C(=O)OC)O

Origin of Product

United States

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